molecular formula C16H14N2O3S B2781527 N-(1,3-benzothiazol-5-yl)-3,4-dimethoxybenzamide CAS No. 941924-72-7

N-(1,3-benzothiazol-5-yl)-3,4-dimethoxybenzamide

Cat. No.: B2781527
CAS No.: 941924-72-7
M. Wt: 314.36
InChI Key: HRSDLMWJWCKYOL-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-5-yl)-3,4-dimethoxybenzamide is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazole derivatives are known for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties

Preparation Methods

The synthesis of N-(1,3-benzothiazol-5-yl)-3,4-dimethoxybenzamide typically involves the coupling of substituted 2-amino benzothiazoles with 3,4-dimethoxybenzoic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane . The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Chemical Reactions Analysis

N-(1,3-benzothiazol-5-yl)-3,4-dimethoxybenzamide undergoes various chemical reactions, including:

Comparison with Similar Compounds

N-(1,3-benzothiazol-5-yl)-3,4-dimethoxybenzamide can be compared with other benzothiazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of methoxy groups, which contribute to its distinct chemical and biological properties.

Biological Activity

N-(1,3-benzothiazol-5-yl)-3,4-dimethoxybenzamide is a compound belonging to the class of benzothiazole derivatives, which are recognized for their diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C16H14N2O3S
  • CAS Number : 941924-72-7

The compound features a benzothiazole ring linked to a dimethoxy-substituted benzamide, contributing to its unique chemical properties and biological activities.

This compound primarily targets the DprE1 enzyme , crucial for the biosynthesis of mycobacterial cell walls. By inhibiting this enzyme, the compound disrupts the cell wall synthesis in Mycobacterium tuberculosis, demonstrating significant antimicrobial properties against various bacterial strains.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial effects:

  • Bacterial Inhibition : The compound has shown effectiveness against several bacterial strains, including Escherichia coli and Staphylococcus aureus.
  • Fungal Activity : It also inhibits fungal growth, making it a potential candidate for treating fungal infections.

Anticancer Properties

Several studies have highlighted the anticancer potential of benzothiazole derivatives. Specifically:

  • Cell Proliferation Inhibition : The compound has been evaluated in human cancer cell lines such as A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer). Results indicate that it significantly inhibits cell proliferation and induces apoptosis at micromolar concentrations .
  • Mechanistic Insights : The compound appears to inhibit key signaling pathways involved in cancer cell survival, including the AKT and ERK pathways. This dual action on inflammation and cancer makes it a candidate for dual-target therapies .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineResultReference
AntimicrobialE. coliInhibition of growth
AntimicrobialStaphylococcus aureusSignificant antimicrobial effect
AntifungalVarious fungal strainsEffective inhibition
AnticancerA431 (human epidermoid)IC50 < 10 µM; induces apoptosis
AnticancerA549 (non-small lung cancer)Inhibits proliferation

Case Study: Dual Action in Cancer Therapy

A recent study focused on the synthesis of various benzothiazole derivatives, including this compound. The active compounds were tested for their ability to inhibit inflammatory cytokines IL-6 and TNF-α while promoting apoptosis in cancer cells. The results indicated that this compound could serve as a promising agent in dual-action cancer therapy due to its ability to target both cancerous cells and inflammatory pathways .

Properties

IUPAC Name

N-(1,3-benzothiazol-5-yl)-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3S/c1-20-13-5-3-10(7-14(13)21-2)16(19)18-11-4-6-15-12(8-11)17-9-22-15/h3-9H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRSDLMWJWCKYOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)SC=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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